Product packaging for 4-Bromo-2-(Methoxymethyl)thiophene(Cat. No.:CAS No. 141832-35-1)

4-Bromo-2-(Methoxymethyl)thiophene

Cat. No.: B2436581
CAS No.: 141832-35-1
M. Wt: 207.09
InChI Key: QAOVKNAMURILRG-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Advanced Organic Synthesis and Materials Science

Heterocyclic scaffolds are fundamental building blocks in the development of novel organic compounds. beilstein-journals.orgpharmaguideline.comnih.gov Their prevalence in biologically active molecules, including a majority of pharmaceuticals, underscores their importance in medicinal chemistry. nih.govnih.gov The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts specific physicochemical properties, such as polarity and the capacity for hydrogen bonding, which are crucial for drug-receptor interactions. nih.gov The structural diversity of heterocyclic compounds allows for the fine-tuning of molecular properties to optimize efficacy and safety profiles. impactfactor.org

Beyond the realm of medicine, heterocyclic compounds are at the forefront of materials science. They are integral components in the design of organic semiconductors, conducting polymers, and organic light-emitting diodes (OLEDs). beilstein-journals.orgchemimpex.comucm.esresearchgate.net The electronic characteristics of these materials can be tailored by modifying the heterocyclic core, leading to advancements in flexible electronics, solar energy, and display technologies. chemimpex.comucm.esnih.gov Thiophene (B33073), a sulfur-containing five-membered heterocycle, and its derivatives are particularly prominent in this field due to their excellent charge transport properties and environmental stability. beilstein-journals.orgnih.gov

Contextualizing 4-Bromo-2-(methoxymethyl)thiophene as a Versatile Synthetic Building Block

Within the diverse family of thiophene derivatives, this compound emerges as a compound of significant synthetic interest. uni.lu Its structure, featuring a bromine atom at the 4-position and a methoxymethyl group at the 2-position of the thiophene ring, provides two distinct points for chemical modification. This dual functionality makes it a valuable intermediate for the construction of more complex molecular architectures.

The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These powerful carbon-carbon bond-forming methodologies are cornerstones of modern organic synthesis, enabling the assembly of complex molecules from simpler precursors. The reactivity of the brominated thiophene allows for the introduction of a wide range of substituents, including aryl, alkyl, and other functional groups.

The methoxymethyl group at the 2-position offers further opportunities for synthetic elaboration. While the methoxy (B1213986) group itself can be stable under many reaction conditions, the adjacent methylene (B1212753) group can potentially be functionalized. More importantly, the ether linkage could be cleaved under specific conditions to reveal a hydroxymethyl group, providing another site for chemical transformation. This latent functionality adds to the compound's versatility as a building block.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrOS B2436581 4-Bromo-2-(Methoxymethyl)thiophene CAS No. 141832-35-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-(methoxymethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrOS/c1-8-3-6-2-5(7)4-9-6/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOVKNAMURILRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Advanced Chemical Transformations of 4 Bromo 2 Methoxymethyl Thiophene

Cross-Coupling Reactions at the Bromo Position

The carbon-bromine bond at the 4-position of 4-bromo-2-(methoxymethyl)thiophene is the primary site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules with tailored electronic and steric properties.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely employed for their efficiency and functional group tolerance in activating the C-Br bond of bromo-thiophenes for cross-coupling reactions. acs.orgcem.com

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. youtube.comnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

In the context of this compound, the Suzuki-Miyaura coupling allows for the introduction of various aryl, heteroaryl, and vinyl substituents at the 4-position. For instance, the coupling of a related compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, with different arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base, resulted in the formation of mono- and disubstituted products in moderate yields. nih.gov The reaction is typically carried out in a solvent such as 1,4-dioxane (B91453) at elevated temperatures. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Arylboronic Acid Catalyst Base Solvent Temperature (°C) Yield (%) Reference
3-Chloro-4-fluorophenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane 90 44 nih.gov
4-Chlorophenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane 90 51 nih.gov
Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane 90 40 nih.gov

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide. wikipedia.orgyoutube.com This method is highly versatile for creating carbon-carbon bonds, particularly between sp²-hybridized carbons. wikipedia.orgorganic-chemistry.org A key advantage of Stille coupling is the stability of the organostannane reagents to air and moisture. wikipedia.org However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org

The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org While specific examples for this compound are not detailed in the provided search results, the general applicability of Stille coupling to bromothiophenes suggests its utility for this substrate.

The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is effective for forming carbon-carbon bonds between alkyl, vinyl, and aryl groups. wikipedia.org

The catalytic cycle for palladium-catalyzed Kumada coupling involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the Grignard reagent and reductive elimination. wikipedia.org The reaction is typically performed in solvents like tetrahydrofuran (B95107) or diethyl ether. wikipedia.org While specific data for this compound is not available in the search results, the Kumada coupling of other bromothiophenes with Grignard reagents in the presence of palladium or nickel catalysts has been reported, indicating its potential applicability. researchgate.net

Direct Arylation Polymerization (DArP) is an increasingly important method for the synthesis of conjugated polymers. rsc.org This technique involves the direct coupling of a C-H bond with a C-X bond (where X is a halide), offering a more atom-economical alternative to traditional cross-coupling reactions like Suzuki or Stille coupling which require pre-functionalized monomers. rsc.orgrsc.org

For thiophene-based polymers, DArP allows for the formation of C-C bonds between thiophene (B33073) units without the need for organometallic intermediates. nih.govunipd.it Palladium catalysts, often in conjunction with a phosphine (B1218219) ligand and a base, are commonly used. rsc.orgnih.gov For instance, aqueous palladium-catalyzed DArP of 2-bromothiophene (B119243) derivatives has been achieved using a water-soluble phosphine ligand. nih.gov The synthesis of thiophene-flanked benzothiadiazole derivatives and their copolymers has also been accomplished via direct arylation coupling. rsc.orgresearchgate.net

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a cost-effective and often more reactive alternative to palladium for certain cross-coupling reactions. rsc.orgrsc.org They are particularly effective in coupling reactions involving aryl and alkyl halides. princeton.eduresearchgate.net

Nickel-catalyzed Kumada couplings, for example, are widely used for the synthesis of biaryls. organic-chemistry.org Additionally, nickel catalysts have been employed in the cross-electrophile coupling of aryl thiols with aryl bromides. rsc.org The development of air-stable Ni(II) precatalysts has further expanded the utility of nickel catalysis in organic synthesis. princeton.edu While specific examples for this compound are not provided in the search results, the general effectiveness of nickel catalysts in coupling reactions of bromothiophenes suggests their potential for this substrate. researchgate.net

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions are pivotal for introducing new functional groups at the 4-position of the thiophene ring.

One of the most prominent examples of copper-mediated coupling is the Ullmann reaction. wikipedia.org Historically, this reaction required harsh conditions, including high temperatures (often exceeding 100°C) and stoichiometric amounts of copper powder, to couple two aryl halides. thermofisher.com Modern iterations, however, have seen the development of milder and more efficient protocols. The use of activated copper, prepared by reducing copper iodide with reagents like lithium naphthalenide or zinc powder, can facilitate the reaction at lower temperatures. thermofisher.com The most commonly employed solvent for these reactions is dimethylformamide (DMF). thermofisher.com

The mechanism of the Ullmann reaction is believed to involve the formation of an organocopper intermediate (RCuX), which then reacts with the second aryl halide in a nucleophilic aromatic substitution-like manner. wikipedia.org While the classical Ullmann reaction is primarily used for the synthesis of symmetrical biaryls, variations have been developed to achieve unsymmetrical couplings. wikipedia.orgorganic-chemistry.org

In a broader sense, copper-catalyzed cross-coupling reactions are not limited to aryl-aryl bond formation. They have been successfully applied to form a diverse range of bonds, including C-O, C-N, and C-S. mdpi.com For instance, a copper-mediated three-component coupling of boronic acids, amines, and carbon disulfide has been developed to synthesize dithiocarbamates under mild conditions. organic-chemistry.org This highlights the versatility of copper catalysis in modern organic synthesis.

Ullmann Coupling and Related Processes

The Ullmann condensation, first reported by Fritz Ullmann in 1901, traditionally involves the copper-promoted coupling of two aryl halides to form a biaryl. wikipedia.orgthermofisher.com The reaction initially required high temperatures and a stoichiometric amount of copper. mdpi.com However, significant advancements have led to the use of catalytic amounts of copper, often in conjunction with ligands, under milder conditions. mdpi.comnsf.gov

The mechanism of the Ullmann reaction has been a subject of extensive study. It is now generally accepted that the reaction proceeds through the formation of an organocopper intermediate. wikipedia.org The process is thought to involve oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination to form the new carbon-carbon bond. organic-chemistry.org Studies using low-temperature scanning tunneling microscopy have provided atomic-scale insights into the reaction, revealing the formation of ordered surface phases of reactants, organometallic intermediates, and products on a copper surface. nsf.gov

While the classic Ullmann reaction focuses on the synthesis of symmetrical biaryls, modern variations have expanded its scope to include the formation of unsymmetrical biaryls and other cross-coupled products. wikipedia.orgorganic-chemistry.org These reactions are crucial in various fields, including the synthesis of natural products, pharmaceuticals, and advanced materials. wikipedia.org

Reactions Involving the Methoxymethyl Group

The methoxymethyl (MOM) group is a widely used protecting group for alcohols in organic synthesis due to its stability under a range of conditions. wikipedia.org Its reactivity, particularly its removal (deprotection), is a key consideration in multi-step synthetic sequences.

Deprotection Strategies and Subsequent Derivatization

The cleavage of the MOM ether can be achieved under various acidic conditions. wikipedia.org However, for substrates containing acid-sensitive functional groups, milder and more selective methods are required.

One such mild method involves the use of trimethylsilyl (B98337) triflate (TMSOTf) or triethylsilyl triflate (TESOTf) in the presence of 2,2′-bipyridyl. rsc.orgnih.gov This system allows for the chemoselective deprotection of MOM ethers. rsc.org Interestingly, the behavior of aromatic MOM ethers differs from their aliphatic counterparts under these conditions. Aromatic MOM ethers are first converted to silyl (B83357) ethers, which are then hydrolyzed to the parent alcohols. nih.gov This method is notable for its mildness and tolerance of other acid-labile groups. nih.gov

Another efficient method for the deprotection of MOM ethers utilizes zinc bromide (ZnBr₂) in the presence of a thiol, such as n-propanethiol (n-PrSH). researchgate.net This system facilitates the rapid and selective removal of the MOM group from a variety of alcohols and phenols, often in less than ten minutes and in high yields. researchgate.net

The ability to selectively deprotect the MOM group opens up avenues for subsequent derivatization of the resulting hydroxyl group, allowing for the introduction of other functionalities or further synthetic transformations.

Exploiting Alpha-Substitution for Further Transformations

The term "alpha-substitution" in this context refers to reactions occurring at the carbon atom adjacent (alpha) to an activating group. While the provided search results primarily discuss alpha-substitution in the context of carbonyl compounds, the principles can be conceptually extended to other systems. youtube.commsu.eduaccessengineeringlibrary.comwikipedia.orguh.edu

In carbonyl chemistry, alpha-substitution reactions proceed through the formation of an enol or enolate intermediate. wikipedia.org These intermediates are nucleophilic at the alpha-carbon and can react with various electrophiles. wikipedia.org This reactivity allows for the introduction of a wide range of substituents at the alpha-position. wikipedia.org

While the methoxymethyl group itself does not typically undergo alpha-substitution in the same manner as a carbonyl group, the concept of activating an adjacent position for further reaction is a fundamental principle in organic synthesis. For instance, after deprotection of the MOM group to reveal a hydroxymethyl group (-CH₂OH), this primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The resulting carbonyl group can then readily undergo a variety of alpha-substitution reactions, such as halogenation or alkylation, via enol or enolate intermediates. msu.eduwikipedia.org This two-step sequence of deprotection followed by oxidation and alpha-substitution provides a powerful strategy for elaborating the structure of molecules derived from this compound.

Thiophene Ring Functionalization and Derivatization

The thiophene ring is a common heterocyclic motif in many biologically active compounds and organic materials. The ability to selectively functionalize the thiophene ring is therefore of significant interest.

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a powerful and widely used method for the preparation of organolithium compounds from organic halides. wikipedia.org This reaction is particularly effective for converting aryl bromides and iodides into their corresponding aryllithium derivatives. wikipedia.org The reaction is typically fast, often proceeding at low temperatures, and is generally faster than competing nucleophilic addition or proton transfer reactions. wikipedia.orgharvard.edu

In the case of this compound, treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), would be expected to result in a lithium-halogen exchange at the 4-position of the thiophene ring. This would generate a highly reactive 4-lithiothiophene intermediate. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

The resulting organolithium species is a potent nucleophile and can be trapped with a variety of electrophiles to introduce new substituents at the 4-position. This two-step process of lithium-halogen exchange followed by electrophilic quench is a versatile strategy for the derivatization of the thiophene ring.

Regioselective Functionalization of the Thiophene Nucleus

The functionalization of the this compound nucleus can be directed to specific positions, primarily leveraging the reactivity of the carbon-bromine bond and the potential for activation of other positions on the thiophene ring.

One of the most powerful methods for the regioselective functionalization of aryl halides, including bromothiophenes, is the Suzuki cross-coupling reaction. organic-chemistry.org This palladium-catalyzed reaction involves the coupling of the bromothiophene with an organoboron compound, typically a boronic acid or a boronate ester. organic-chemistry.org In the case of this compound, the reaction would be expected to occur at the C4 position, replacing the bromine atom with a new carbon-carbon bond. The methoxymethyl group at the C2 position is anticipated to remain intact under typical Suzuki coupling conditions. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. organic-chemistry.org

Another key strategy for regioselective functionalization is directed ortho-metalation. While the bromine at C4 is the most obvious handle for metal-halogen exchange, the methoxymethyl group at C2 could potentially direct lithiation to the C3 position under specific conditions with a strong base like n-butyllithium (n-BuLi). However, metal-halogen exchange at the C4-bromo position is generally a much faster and more favorable process.

The following table summarizes potential regioselective functionalization reactions for this compound based on established thiophene chemistry:

Reaction Type Position of Functionalization Reagents and Conditions Expected Product
Suzuki CouplingC4Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O)4-Aryl-2-(methoxymethyl)thiophene
Stille CouplingC4Organostannane, Pd catalyst, Solvent4-Substituted-2-(methoxymethyl)thiophene
Heck CouplingC4Alkene, Pd catalyst, Base, Solvent4-Alkenyl-2-(methoxymethyl)thiophene
Sonogashira CouplingC4Terminal alkyne, Pd/Cu catalyst, Base, Solvent4-Alkynyl-2-(methoxymethyl)thiophene
Buchwald-Hartwig AminationC4Amine, Pd catalyst, Ligand, Base, Solvent4-Amino-2-(methoxymethyl)thiophene

These reactions demonstrate the versatility of the C4-bromo position as a key site for introducing a wide array of functional groups, thereby enabling the synthesis of diverse derivatives of 2-(methoxymethyl)thiophene.

Formation of Organometallic Intermediates

The generation of organometallic intermediates from this compound is a critical step for a variety of subsequent chemical transformations. These intermediates, primarily organolithium and organomagnesium compounds, act as potent nucleophiles and can be used to form new carbon-carbon and carbon-heteroatom bonds.

Organolithium Intermediates:

The most common method for generating an organolithium intermediate from an aryl bromide is through metal-halogen exchange. rsc.org Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether, is expected to result in the rapid and clean formation of 2-(methoxymethyl)thiophen-4-yl-lithium. mdpi.comresearchgate.net The reaction is generally regioselective for the bromine-bearing carbon.

This lithiated intermediate is highly reactive and can be quenched with various electrophiles to introduce a range of substituents at the C4 position.

Organomagnesium (Grignard) Intermediates:

Alternatively, a Grignard reagent can be prepared by reacting this compound with magnesium metal in an ethereal solvent such as THF or diethyl ether. wikipedia.orgyoutube.com The formation of the Grignard reagent, 2-(methoxymethyl)thiophen-4-yl-magnesium bromide, may require activation of the magnesium surface, which can be achieved using methods like sonication or the addition of a small amount of iodine or 1,2-dibromoethane. wikipedia.org Grignard reagents are generally less reactive and more selective than their organolithium counterparts, offering a complementary approach to functionalization. youtube.com

The table below outlines the formation of these key organometallic intermediates and some of their potential subsequent reactions:

Organometallic Intermediate Method of Formation Reagents and Conditions Potential Subsequent Reactions with Electrophiles
2-(Methoxymethyl)thiophen-4-yl-lithiumMetal-Halogen Exchangen-BuLi or t-BuLi, THF or Et₂O, -78 °CReaction with aldehydes/ketones (to form alcohols), CO₂ (to form carboxylic acids), DMF (to form aldehydes), etc.
2-(Methoxymethyl)thiophen-4-yl-magnesium bromideGrignard Reagent FormationMg turnings, THF or Et₂O, refluxSimilar reactivity to organolithiums but generally less reactive; useful in coupling reactions.

The formation of these organometallic species is a cornerstone of thiophene chemistry, providing a powerful platform for the synthesis of complex molecules derived from this compound. The choice between an organolithium or a Grignard reagent often depends on the desired subsequent reaction and the nature of the electrophile to be used.

Applications in Advanced Organic Synthesis and Materials Science

Precursor for Complex Molecular Architectures

The presence of a bromine atom on the thiophene (B33073) ring of 4-Bromo-2-(methoxymethyl)thiophene makes it an excellent substrate for various cross-coupling reactions, which are fundamental to the construction of complex organic molecules. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a pathway to a diverse array of molecular structures.

Notably, Suzuki and Stille cross-coupling reactions are commonly employed to introduce new substituents at the 4-position of the thiophene ring. For instance, the palladium-catalyzed Suzuki coupling of 4-bromo-2-methylthiophene, a closely related analog, with arylboronic acids has been utilized to synthesize various substituted thiophenes. This methodology allows for the incorporation of a wide range of functional groups, leading to the creation of molecules with tailored electronic and physical properties.

The reactivity of the bromothiophene moiety is crucial for the stepwise construction of elaborate molecular frameworks. Chemists can selectively functionalize the thiophene ring and then further modify the methoxymethyl group, or vice-versa, to build intricate three-dimensional structures. This step-by-step approach is essential in the synthesis of pharmacologically active compounds and other complex natural and unnatural products.

Below is a table summarizing typical cross-coupling reactions involving bromothiophene derivatives, showcasing the versatility of this chemical scaffold.

Catalyst SystemReactantProduct TypeReference
Pd(PPh₃)₄ / K₃PO₄Arylboronic acidsAryl-substituted thiophenes
Pd(OAc)₂ / LigandOrganostannanesStannylated thiophenes
Ni(dppp)Cl₂Grignard reagentsAlkyl/Aryl-substituted thiophenes

Building Block for Conjugated Polymers and Oligomers

The development of organic electronic materials has been significantly advanced by the use of thiophene-based conjugated polymers and oligomers. This compound serves as a crucial monomer in the synthesis of these materials, which exhibit interesting electronic and optical properties.

Polymers for Organic Electronics

Conjugated polymers derived from this compound and its analogs are integral components in a variety of organic electronic devices. The polymerization of such monomers, often through cross-coupling methods like Kumada, Stille, or Suzuki polycondensation, leads to the formation of long-chain polymers with alternating single and double bonds, which is the basis for their electronic conductivity. The methoxymethyl group can influence the solubility and processing of the resulting polymers, which are critical factors for their incorporation into devices. These polymers are found in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). chemimpex.com

Semiconducting Materials Development

Polythiophenes synthesized from this compound derivatives are a significant class of organic semiconductors. chemimpex.com The electronic properties of these polymers, such as their band gap and charge carrier mobility, can be fine-tuned by modifying the chemical structure of the monomer. The introduction of different substituents on the thiophene ring or the variation of the side chains allows for precise control over the material's performance in electronic devices. For example, the incorporation of electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels of the polymer, thereby optimizing its function as a p-type or n-type semiconductor.

The table below presents a selection of thiophene-based polymers and their key electronic properties, illustrating the impact of molecular design on material performance.

PolymerHOMO Level (eV)LUMO Level (eV)Band Gap (eV)Hole Mobility (cm²/Vs)
Poly(3-hexylthiophene)-4.9-2.92.010⁻³ - 10⁻²
P3HT:PCBM blend---~10⁻³
Thiophene-based copolymersVariableVariableVariableUp to 1

Optoelectronic Applications

The ability of thiophene-based polymers to absorb and emit light makes them highly suitable for optoelectronic applications. chemimpex.com Polymers derived from this compound can be engineered to have specific absorption and emission spectra, which is crucial for their use in devices like OLEDs and organic photodetectors. In OLEDs, the polymer layer acts as the emissive material, where the color of the emitted light is determined by the polymer's band gap. In organic solar cells, the polymer serves as the light-absorbing material that generates charge carriers upon illumination. The efficiency of these devices is highly dependent on the photophysical properties of the polymer, which can be controlled through careful monomer design.

Synthesis of Thiophene-Fused Polycyclic Systems

Beyond linear polymers, this compound and its derivatives are valuable starting materials for the synthesis of thiophene-fused polycyclic aromatic systems. These molecules, which contain multiple fused aromatic rings including at least one thiophene ring, are of great interest due to their unique electronic properties and potential applications in advanced materials.

The synthesis of these complex structures often involves intramolecular cyclization reactions of appropriately substituted thiophene precursors. For example, a suitably functionalized derivative of this compound can be designed to undergo a ring-closing reaction, leading to the formation of a new fused ring system. These reactions can be promoted by heat, light, or chemical reagents.

Thiophene-fused polycyclic aromatics often exhibit enhanced charge transport properties and greater stability compared to their non-fused counterparts. This makes them promising candidates for high-performance organic electronic devices. The extended π-conjugation in these systems typically leads to a smaller band gap, which can be advantageous for applications in near-infrared detectors and organic solar cells. The rigid and planar nature of these fused systems can also promote better intermolecular packing in the solid state, which is beneficial for efficient charge transport.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Methoxymethyl Thiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is an indispensable tool for the unambiguous assignment of protons and carbons in the molecular framework of 4-bromo-2-(methoxymethyl)thiophene and its analogs. It also offers valuable information regarding the conformational preferences of the flexible methoxymethyl side chain.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. In the case of substituted thiophenes, the chemical shifts and coupling constants of the ring protons are particularly informative. For instance, in a series of (E)-4-bromo-N-((substituted-thiophen-2-yl)methylene)-2-methylaniline derivatives, the thiophene (B33073) protons appear in the aromatic region of the spectrum. Specifically, for (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline, the thiophene proton resonates as a multiplet at δ 7.34–7.31 ppm, while another thiophene proton appears as a doublet at δ 6.82 ppm with a coupling constant of J = 6.8 Hz. nih.gov The imine proton (CH=N) is observed as a singlet at δ 7.28 ppm. nih.gov

The protons of the methoxymethyl group in this compound would be expected to show distinct signals. The methylene (B1212753) protons (CH₂) adjacent to the thiophene ring would likely appear as a singlet, while the methyl protons (CH₃) of the methoxy (B1213986) group would also present as a singlet, typically at a more upfield chemical shift.

Interactive Data Table: ¹H NMR Data for a Derivative of this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aryl-H7.42–7.38m-
Thiophene-H7.34–7.31m-
CH=N7.28s-
Thiophene-H6.82d6.8
CH₃2.34s-
Data for (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline. nih.gov

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the thiophene ring are sensitive to the nature and position of substituents. In (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline, the carbon signals are observed at δ 152.2, 146.2, 144.1, 135.2, 132.3, 129.5, 124.1, 123.0, 121.4, 121.0, 108.1, and 17.1 ppm. nih.gov For this compound, one would expect distinct signals for the four carbons of the thiophene ring, the methylene carbon, and the methoxy carbon. The carbon atom attached to the bromine (C4) would be expected at a lower field compared to the other ring carbons due to the deshielding effect of the halogen.

Interactive Data Table: ¹³C NMR Data for a Derivative of this compound

Carbon Chemical Shift (δ, ppm)
C=N152.2
Aromatic/Thiophene C146.2, 144.1, 135.2, 132.3, 129.5, 124.1, 123.0, 121.4, 121.0, 108.1
CH₃17.1
Data for (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline. nih.gov

Lanthanide-Induced Shift (LIS) spectroscopy is a powerful technique for conformational analysis. It involves the addition of a paramagnetic lanthanide shift reagent (LSR), such as Eu(dpm)₃, to the sample. nih.gov The LSR coordinates to a Lewis basic site in the molecule, in the case of this compound, likely the oxygen atom of the methoxymethyl group. This coordination induces significant shifts in the NMR signals, particularly for nuclei close to the coordination site. The magnitude of the induced shift is dependent on the distance and angle between the lanthanide ion and the nucleus, allowing for the elucidation of the molecule's three-dimensional structure in solution. shu.ac.uk This technique would be particularly useful in determining the preferred conformation of the methoxymethyl side chain relative to the thiophene ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the arrangement of atoms in a crystal, yielding detailed data on bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure of a molecule reveals its preferred conformation in the solid state. For thiophene and its derivatives, the geometry of the five-membered ring is of particular interest. researchgate.net In the case of this compound, X-ray analysis would definitively determine the planarity of the thiophene ring and the orientation of the methoxymethyl substituent. For example, in the crystal structure of 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate, the dihedral angles between the various aromatic rings and the torsion angle of the ester group have been precisely determined. nih.gov Similarly, a detailed crystallographic study of this compound would provide accurate bond lengths, such as the C-Br, C-S, C-C, and C-O bonds, as well as the bond angles within the thiophene ring and the methoxymethyl group. This information is crucial for understanding the steric and electronic effects of the substituents on the thiophene core.

Intermolecular Interactions in Crystal Lattices

The arrangement of molecules in a crystal lattice is dictated by a complex interplay of intermolecular interactions, which collectively determine the stability and physical properties of the crystalline solid. In the case of this compound and its derivatives, the presence of a bromine atom, a sulfur-containing thiophene ring, and an ether linkage provides multiple sites for significant non-covalent interactions. These interactions include halogen bonds, chalcogen bonds, and hydrogen bonds, as well as π-π stacking interactions.

Halogen bonding is a significant directional interaction where the bromine atom acts as an electrophilic region, known as a σ-hole, and interacts with a nucleophilic atom, typically oxygen or another halogen. In the crystal structures of related brominated thiophene derivatives, short contacts between bromine and oxygen atoms are frequently observed. For instance, in the crystal structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, a Br⋯O interaction with a distance of 3.139 (2) Å contributes to the formation of molecular sheets. nih.gov This type of interaction is also anticipated to be a key feature in the crystal packing of this compound, with the ether oxygen atom acting as the halogen bond acceptor.

The table below summarizes the key intermolecular interactions that are likely to be present in the crystal lattice of this compound, based on the functional groups present in the molecule and documented interactions in similar structures.

Interaction TypeDonorAcceptorTypical Distance (Å)Reference
Halogen BondC-BrO (ether)~3.1 - 3.4 nih.gov
Chalcogen BondC-SBr, O, or π-systemVariable mdpi.com
Hydrogen BondC-HO (ether)Variable-
π-π StackingThiophene RingThiophene Ring~3.5 - 3.8 mdpi.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of the bonds within a molecule are sensitive to their chemical environment, providing a unique "fingerprint" for each compound. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of the thiophene ring, the C-Br bond, the C-O-C ether linkage, and the alkyl C-H bonds.

The thiophene ring itself gives rise to several characteristic vibrations. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the ring are expected to produce absorption bands in the 1550-1400 cm⁻¹ range. iosrjournals.org Additionally, the C-S stretching vibrations of the thiophene ring are generally observed at lower frequencies, often between 850 and 600 cm⁻¹. iosrjournals.org

The presence of the bromine substituent on the thiophene ring will also be evident in the FT-IR spectrum. The C-Br stretching vibration is typically found in the fingerprint region, at a low frequency, usually between 600 and 500 cm⁻¹. The methoxymethyl group introduces several other characteristic bands. The C-H stretching vibrations of the methyl and methylene groups will appear in the 3000-2850 cm⁻¹ region. A strong absorption band corresponding to the C-O-C asymmetric stretching of the ether linkage is expected in the range of 1150-1085 cm⁻¹.

The table below provides a summary of the expected characteristic FT-IR absorption bands for this compound based on typical vibrational frequencies for its constituent functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Thiophene RingC-H Stretch3100 - 3000
C=C Stretch1550 - 1400
C-S Stretch850 - 600
Alkyl GroupC-H Stretch (CH₃, CH₂)3000 - 2850
Ether LinkageC-O-C Asymmetric Stretch1150 - 1085
BromoalkaneC-Br Stretch600 - 500

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₆H₇BrOS), the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity, M⁺ and (M+2)⁺, separated by two mass units. The monoisotopic mass of this compound is 205.9401 Da. uni.lu

The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. The process of fragmentation involves the breaking of the molecular ion into smaller, charged fragments and neutral radicals. chemguide.co.uk The relative abundance of these fragment ions depends on their stability. For this compound, several key fragmentation pathways can be predicted.

One of the most common fragmentation pathways for brominated compounds is the loss of the bromine atom, which would result in a fragment ion [M-Br]⁺. miamioh.edu Another likely fragmentation is the cleavage of the C-C bond between the thiophene ring and the methoxymethyl group. Alpha-cleavage next to the ether oxygen is also a common fragmentation pathway for ethers, which could lead to the loss of a methoxy radical (•OCH₃) or a formaldehyde (B43269) molecule (CH₂O). libretexts.org The stability of the resulting carbocations plays a significant role in determining the most favorable fragmentation pathways. chemguide.co.uk

The table below outlines the predicted major fragment ions for this compound in a mass spectrum.

m/z (mass-to-charge ratio)Ion StructureFragmentation Pathway
206/208[C₆H₇BrOS]⁺Molecular Ion (M⁺)
127[C₆H₇OS]⁺Loss of Br
175/177[C₅H₄BrS]⁺Loss of CH₂O
45[CH₂OH]⁺Cleavage of the ether linkage

It is important to note that the actual fragmentation pattern can be complex and may involve rearrangements. Detailed analysis of the mass spectrum, including the relative intensities of the fragment peaks, is necessary for a complete structural elucidation.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of molecular systems. researchgate.nettci-thaijo.org It offers a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like 4-bromo-2-(methoxymethyl)thiophene. DFT calculations can predict a wide range of properties, including optimized geometries, electronic structures, and spectroscopic features. researchgate.netscispace.com

Geometry optimization is a fundamental step in computational analysis, determining the most stable three-dimensional arrangement of atoms in a molecule. scispace.com For thiophene (B33073) and its derivatives, DFT methods have been successfully used to calculate optimized structural parameters such as bond lengths and angles. jchps.comresearchgate.net These theoretical calculations are often in good agreement with experimental data obtained from techniques like X-ray diffraction. scispace.com

The electronic structure of a molecule dictates its chemical behavior. DFT calculations provide insights into the distribution of electrons within the molecule, identifying regions of high and low electron density. For substituted thiophenes, the nature and position of the substituent can significantly influence the electronic properties of the thiophene ring. jchps.com In the case of this compound, the electron-withdrawing bromine atom and the methoxymethyl group will modulate the electron density distribution across the thiophene core.

Table 1: Representative Calculated Bond Lengths for Thiophene Derivatives

Bond Calculated Bond Length (Å)
C=C ~1.37
C–C ~1.42
C–S ~1.73

Note: These are generalized values for thiophene derivatives; specific values for this compound would require a dedicated DFT calculation. Source: researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comresearchgate.netlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the chemical reactivity and stability of a molecule. researchgate.net A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net For thiophene derivatives, the substitution pattern can significantly alter the energies of the HOMO and LUMO, thereby tuning the molecule's reactivity. jchps.com FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack on the this compound molecule.

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Theory

Orbital Description Role in Reactivity
HOMO Highest Occupied Molecular Orbital Electron-donating, Nucleophilic
LUMO Lowest Unoccupied Molecular Orbital Electron-accepting, Electrophilic
HOMO-LUMO Gap Energy difference between HOMO and LUMO Indicator of chemical reactivity and stability

Source: numberanalytics.comresearchgate.net

Intramolecular charge transfer (ICT) is a phenomenon where electron density is redistributed within a molecule upon excitation or due to the presence of electron-donating and electron-withdrawing groups. In molecules containing both electron-rich and electron-poor moieties, such as certain thiophene derivatives, ICT can play a significant role in their photophysical properties. rsc.org

Theoretical studies, often employing Time-Dependent DFT (TD-DFT), can model and visualize this charge transfer. researchgate.net For this compound, the electron-rich thiophene ring, substituted with an electron-donating methoxymethyl group and an electron-withdrawing bromine atom, provides a framework where charge transfer processes could be investigated. Computational analysis can reveal how the electronic charge distribution shifts between different parts of the molecule in its ground and excited states.

Thiophene and its derivatives are common sulfur-containing compounds found in fossil fuels, and their removal is a critical process in the refining industry known as hydrodesulfurization (HDS). nih.govnih.gov Computational studies, particularly using DFT, have been instrumental in understanding the mechanisms of desulfurization at a molecular level. acs.orgpsu.edu

These studies often investigate the adsorption of thiophene derivatives onto the surfaces of catalysts, which is the initial and crucial step in the desulfurization process. acs.org The interaction between the sulfur atom of the thiophene ring and the metal sites on the catalyst surface is a key focus. nih.govacs.org DFT calculations can model the adsorption energies, geometries, and the electronic interactions between the thiophene molecule and the catalyst surface. This helps in understanding how the C-S bonds are weakened, leading to their eventual cleavage and the removal of sulfur. acs.org While not specific to this compound, these general studies on thiophene derivatives provide a framework for understanding how it might interact with catalytic surfaces.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgresearchgate.netscirp.org By partitioning the crystal electron density into molecular regions, it generates a unique surface for each molecule. This surface is colored according to the types and closeness of intermolecular contacts, providing a detailed picture of the crystal packing.

Table 3: Common Intermolecular Interactions Quantified by Hirshfeld Surface Analysis

Interaction Type Description
H···H Interactions between hydrogen atoms on adjacent molecules.
O···H/H···O Hydrogen bonding or close contacts involving oxygen and hydrogen.
C···H/H···C van der Waals interactions between carbon and hydrogen atoms.
Br···H/H···Br Halogen bonding or contacts involving the bromine atom.
π-π stacking Interactions between the aromatic rings of adjacent molecules.

Source: nih.govnih.gov

Q & A

Basic Research Questions

Q. What laboratory techniques are most effective for synthesizing 4-Bromo-2-(Methoxymethyl)thiophene, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves electrophilic substitution or cross-coupling reactions. For example, a Friedel-Crafts alkylation can introduce the methoxymethyl group to the thiophene ring, followed by bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with UV light). Yield optimization requires precise stoichiometry, inert atmospheres (argon/nitrogen), and temperature control (0–5°C for bromination). Characterization via 1^1H/13^{13}C NMR (as in ) and GC-MS ensures product purity .

Q. How can the purity of this compound be verified in laboratory settings?

  • Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic methods. 1^1H NMR (e.g., 282 MHz 19^{19}F-NMR for fluorinated analogs in ) identifies functional groups, while GC-MS detects impurities. Elemental analysis (C, H, Br, S) confirms stoichiometric ratios. For trace contaminants, use high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling this compound, given the reactivity of thiophene derivatives?

  • Methodological Answer : Thiophene derivatives may exhibit toxicity ( ). Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid exposure to moisture (risk of HBr release during decomposition). Store under inert gas at –20°C. Consult SDS guidelines for spill management and waste disposal .

Advanced Research Questions

Q. How does the methoxymethyl substituent influence the electronic structure of the thiophene ring, and how can this be modeled computationally?

  • Methodological Answer : The electron-donating methoxymethyl group increases electron density on the thiophene ring, altering reactivity in cross-coupling reactions. Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p) level, as in ) predict frontier molecular orbitals (HOMO/LUMO) and charge distribution. Compare experimental UV-Vis spectra (e.g., λmax shifts) with simulated spectra from Gaussian basis sets ( ) .

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Methodological Answer : Use SHELX software ( ) for structure refinement. For ambiguous electron density maps, employ twin refinement or high-resolution synchrotron XRD. Validate against DFT-optimized geometries ( ) and cross-check with spectroscopic data (e.g., 1^1H NMR coupling constants) .

Q. How can substituent effects on regioselectivity in cross-coupling reactions be systematically studied?

  • Methodological Answer : Design a reaction matrix varying catalysts (Pd(0)/Pd(II)), ligands (XPhos, SPhos), and solvents (THF, DMF). Monitor regioselectivity via 1^1H NMR (e.g., para vs. meta coupling in ). Use Hammett σ constants to correlate substituent electronic effects with reaction rates .

Key Considerations for Research Design

  • Contradiction Management : Conflicting computational vs. experimental data (e.g., DFT-predicted vs. observed reaction pathways) require validation through controlled replicates and multi-method verification (XRD, NMR, DFT) .
  • Toxicity Mitigation : Prioritize in silico toxicity prediction (e.g., QSAR models) before in vivo testing, given thiophene-related hepatotoxicity risks ( ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.